molecular formula C12H14O5 B3025966 10-Norparvulenone CAS No. 618104-32-8

10-Norparvulenone

Cat. No.: B3025966
CAS No.: 618104-32-8
M. Wt: 238.24 g/mol
InChI Key: NXSUIALRPVXVTA-UHFFFAOYSA-N
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Description

10-Norparvulenone is a fungal metabolite originally isolated from the culture broth of Paraconiothyrium sporulosum FO-5050. This compound has garnered significant interest due to its unique chemical structure and biological activities, particularly its ability to inhibit the replication of the influenza virus .

Preparation Methods

The total synthesis of 10-Norparvulenone has been achieved using a xanthate-mediated addition-cyclization sequence. This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of this compound. The synthetic route involves the following key steps:

    Early-stage asymmetric alkynylation: of an aromatic aldehyde with a propiolate.

    Intramolecular Friedel–Crafts acylation: .

    Site-selective cleavage: of an aryl methyl ether.

Chemical Reactions Analysis

10-Norparvulenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.

Properties

IUPAC Name

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSUIALRPVXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346895
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618104-32-8
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of 10-Norparvulenone?

A1: this compound is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].

Q2: What is the reported biological activity of this compound?

A2: this compound has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].

Q3: Have there been any total syntheses reported for this compound?

A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.

Q4: What is the structure of this compound?

A4: this compound contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].

Q5: Has the environmental impact of this compound been studied?

A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of this compound. This information would be crucial for assessing any potential ecological risks associated with the compound.

Q6: What analytical techniques have been used to characterize this compound?

A7: Researchers have employed various analytical methods to characterize this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.

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